

# Application Notes and Protocols: Palladium-Catalyzed Carbonylation Reactions at Atmospheric Pressure

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## Compound of Interest

Compound Name: *Pd(Xantphos)Cl<sub>2</sub>*

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These application notes provide a comprehensive overview and detailed protocols for conducting carbonylation reactions of aryl bromides at atmospheric pressure using a palladium catalyst system based on the Xantphos ligand. This methodology is highly effective for the synthesis of a variety of carbonyl compounds, including Weinreb amides, primary and secondary amides, and methyl esters, offering a significant advantage by avoiding the need for high-pressure equipment.[1][2][3][4]

## Introduction

Palladium-catalyzed carbonylation is a powerful tool for the regioselective synthesis of carbonyl-containing molecules from readily available aryl halides.[1][3] The use of carbon monoxide (CO), a versatile C1 building block, allows for the efficient formation of amides, esters, and other carboxylic acid derivatives.[5] Historically, these reactions often required elevated pressures of CO, limiting their accessibility in some laboratory settings. The development of a catalyst system employing palladium acetate and the bulky, flexible bidentate phosphine ligand, Xantphos, has enabled these transformations to be carried out effectively at atmospheric pressure.[1][3][6] This system demonstrates broad functional group tolerance and has been successfully applied to the synthesis of a diverse range of amides and esters.[3]

## Data Presentation

The following tables summarize the quantitative data for the synthesis of Weinreb amides, benzamides, and methyl esters from various aryl bromides at atmospheric pressure.

Table 1: Synthesis of Weinreb Amides via Aminocarbonylation[3]

Entry	Aryl Bromide	Product	Yield (%)
1	4-Bromotoluene	4-Methyl-N-methoxy-N-methylbenzamide	95
2	4-Bromoanisole	4-Methoxy-N-methoxy-N-methylbenzamide	93
3	4-Bromobenzonitrile	4-Cyano-N-methoxy-N-methylbenzamide	85
4	4-Bromobiphenyl	N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide	92
5	1-Bromo-4-(trifluoromethoxy)benzene	N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide	91
6	3-Bromobenzonitrile	3-Cyano-N-methoxy-N-methylbenzamide	88
7	3-Bromoanisole	3-Methoxy-N-methoxy-N-methylbenzamide	94
8	2-Bromotoluene	2-Methyl-N-methoxy-N-methylbenzamide	89
9	2-Bromoanisole	2-Methoxy-N-methoxy-N-methylbenzamide	85
10	1-Bromonaphthalene	N-methoxy-N-methyl-1-naphthamide	90
11	2-Bromonaphthalene	N-methoxy-N-methyl-2-naphthamide	96

Reaction Conditions: 2 mol % Pd(OAc)<sub>2</sub>, 2 mol % Xantphos, 1 mmol aryl bromide, 1.5 mmol N,O-dimethylhydroxylamine hydrochloride, 3 mmol Na<sub>2</sub>CO<sub>3</sub> in toluene (2 mL) at 80 °C under 1 atmosphere of CO.[3]

Table 2: Synthesis of Benzamides via Aminocarbonylation[3]

Entry	Aryl Bromide	Amine	Product	Yield (%)
1	4-Bromotoluene	Morpholine	(4-Methylphenyl) (morpholino)met hanone	98
2	4-Bromotoluene	Benzylamine	N-Benzyl-4- methylbenzamid e	95
3	4-Bromoanisole	Morpholine	(4- Methoxyphenyl) (morpholino)met hanone	96
4	4- Bromobenzonitril e	Morpholine	(4-Cyanophenyl) (morpholino)met hanone	87
5	3-Bromopyridine	Morpholine	Morpholino(pyridi n-3- yl)methanone	91
6	3- Bromoquinoline	Morpholine	Morpholino(quino lin-3- yl)methanone	89

Reaction Conditions: 2 mol % Pd(OAc)<sub>2</sub>, 2 mol % Xantphos, 1 mmol aryl bromide, 1.5 mmol amine, 3 mmol Na<sub>2</sub>CO<sub>3</sub> in toluene (2 mL) at 80 °C under 1 atmosphere of CO.[3]

Table 3: Synthesis of Methyl Esters via Alkoxy carbonylation[3]

Entry	Aryl Bromide	Product	Yield (%)
1	Ethyl 4-bromobenzoate	Dimethyl terephthalate	95
2	4-Bromotoluene	Methyl 4-methylbenzoate	98
3	4-Bromoanisole	Methyl 4-methoxybenzoate	97
4	1-Bromo-4-fluorobenzene	Methyl 4-fluorobenzoate	93
5	4-Bromobenzonitrile	Methyl 4-cyanobenzoate	85
6	4-Bromoisquinoline	Methyl isoquinoline-4-carboxylate	88

Reaction Conditions: 2 mol % Pd(OAc)<sub>2</sub>, 2 mol % Xantphos, 1 mmol aryl bromide, 10 mmol methanol, 3 mmol Na<sub>2</sub>CO<sub>3</sub> in toluene (2 mL) at 70 °C under 1 atmosphere of CO.[3]

## Experimental Protocols

The following are detailed protocols for the palladium-catalyzed carbonylation reactions at atmospheric pressure.

### General Procedure for Aminocarbonylation (Weinreb Amide Synthesis)

This protocol describes the synthesis of Weinreb amides from aryl bromides.[1]

Materials:

- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Xantphos
- Aryl bromide

- N,O-dimethylhydroxylamine hydrochloride
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Toluene (anhydrous)
- Carbon monoxide (CO) gas (balloon or Schlenk line)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

#### Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar, add  $\text{Pd}(\text{OAc})_2$  (0.02 mmol, 2 mol %), Xantphos (0.02 mmol, 2 mol %), the aryl bromide (1.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.5 mmol), and  $\text{Na}_2\text{CO}_3$  (3.0 mmol).
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add anhydrous toluene (2 mL) via syringe.
- Evacuate and backfill the flask with carbon monoxide (from a balloon) three times.
- Place the flask in a preheated oil bath at 80 °C and stir for the required time (typically 2-24 hours, monitor by TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.

## General Procedure for Alkoxycarbonylation (Methyl Ester Synthesis)

This protocol outlines the synthesis of methyl esters from aryl bromides.[3]

## Materials:

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Xantphos
- Aryl bromide
- Methanol (anhydrous)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Toluene (anhydrous)
- Carbon monoxide (CO) gas (balloon or Schlenk line)
- Standard glassware for inert atmosphere reactions

## Procedure:

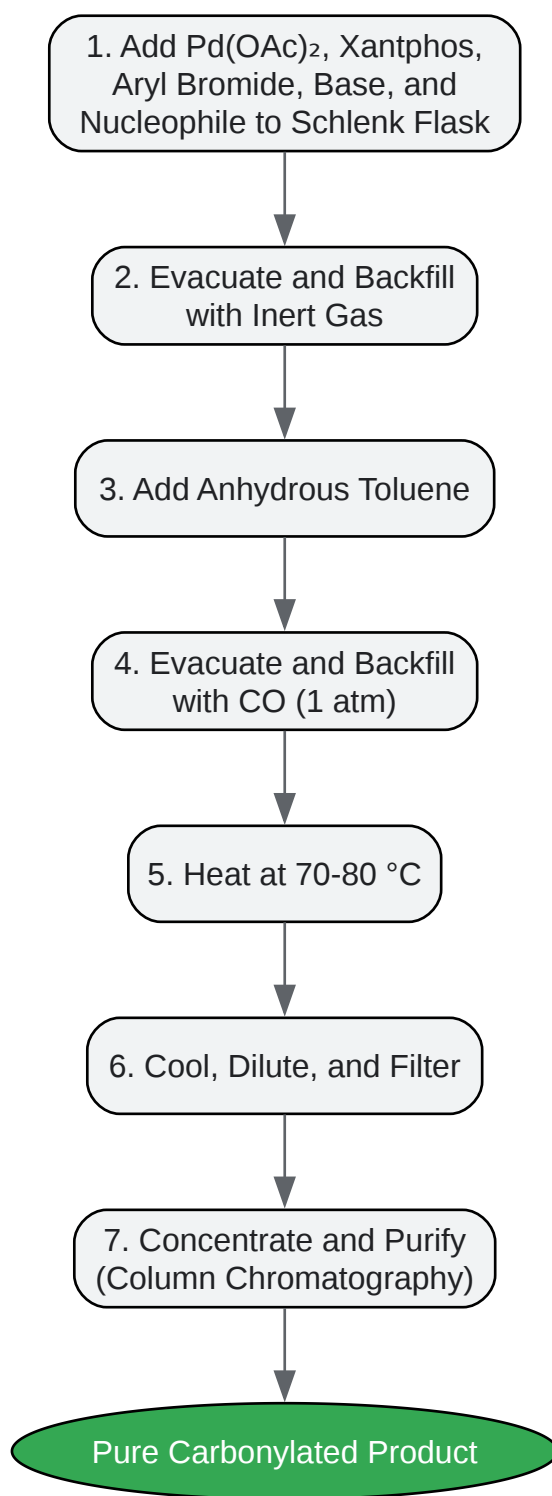
- To a dry Schlenk flask equipped with a magnetic stir bar, add  $\text{Pd}(\text{OAc})_2$  (0.02 mmol, 2 mol %), Xantphos (0.02 mmol, 2 mol %), the aryl bromide (1.0 mmol), and  $\text{Na}_2\text{CO}_3$  (3.0 mmol).
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add anhydrous toluene (2 mL) and anhydrous methanol (10 mmol) via syringe.
- Evacuate and backfill the flask with carbon monoxide (from a balloon) three times.
- Place the flask in a preheated oil bath at 70 °C and stir for the required time (typically 12-24 hours, monitor by TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired methyl ester.

## Visualizations

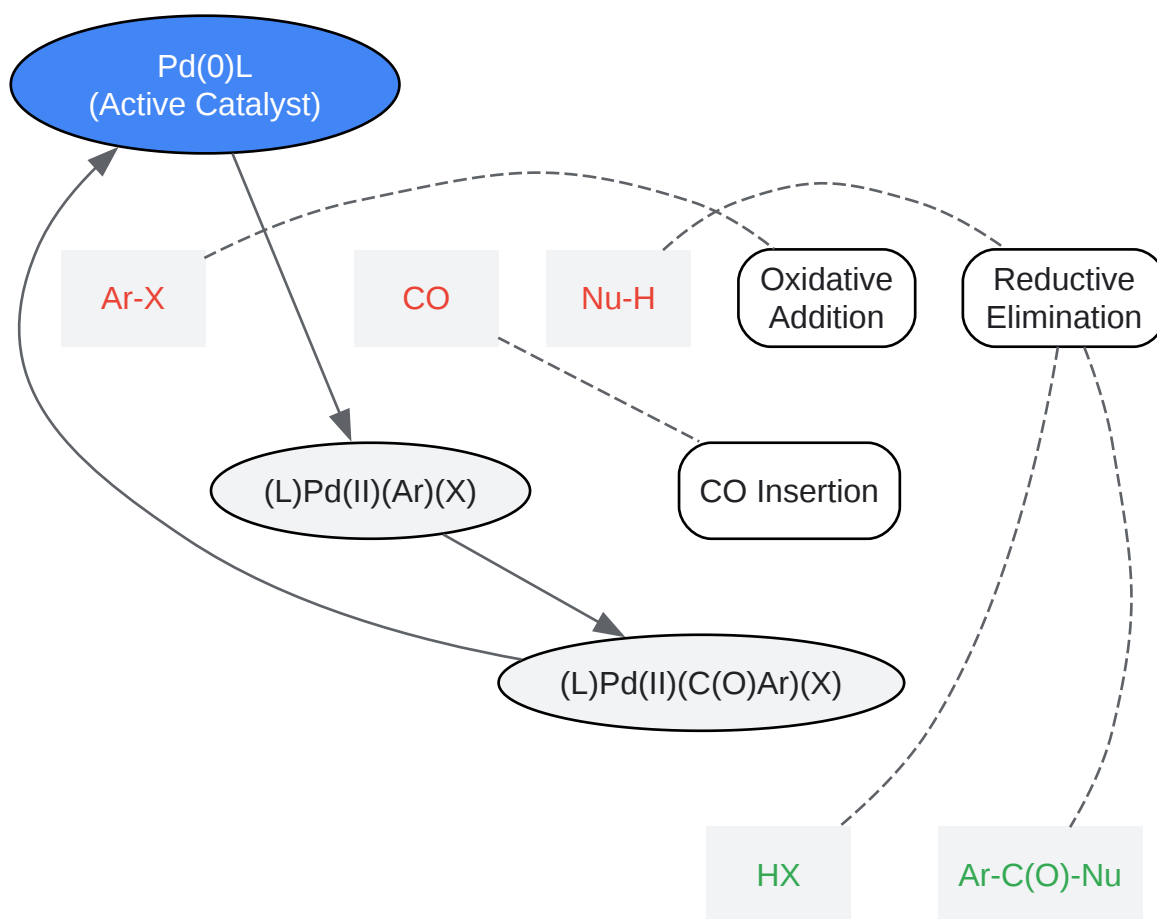
The following diagrams illustrate the experimental workflow and a simplified catalytic cycle for the Pd/Xantphos-catalyzed carbonylation reactions.





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Caption: General experimental workflow for Pd/Xantphos catalyzed carbonylation.



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Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation.

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